N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring. The specific steps are as follows:
Formation of the Azide: The starting material, 4-bromobenzylamine, is converted to the corresponding azide using sodium azide in an aqueous medium.
Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Amidation: The resulting triazole is then subjected to amidation with benzylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. In cancer cells, it may induce apoptosis by interacting with cellular pathways that regulate cell death.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Benzimidazole Derivatives: Compounds with a benzimidazole ring instead of a triazole ring.
Indole Derivatives: Compounds with an indole ring structure.
Uniqueness
N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the bromophenyl group enhances its antimicrobial properties, while the benzyl group contributes to its overall stability and solubility.
Biological Activity
N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This compound is particularly noted for its potential anti-inflammatory, antimicrobial, and anticancer properties. The following sections will detail its biological activity based on available research findings, including case studies and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is C15H15BrN4O with a molecular weight of approximately 343.21 g/mol. The structure features a triazole ring, which contributes significantly to its biological activity.
Structural Features
Property | Details |
---|---|
Molecular Formula | C15H15BrN4O |
Molecular Weight | 343.21 g/mol |
IUPAC Name | This compound |
Anti-inflammatory Activity
Research indicates that compounds containing the triazole moiety exhibit significant anti-inflammatory properties. For instance, derivatives of triazoles have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.
Case Study:
A study evaluated the anti-inflammatory effects of various triazole derivatives in vitro and in vivo. The results showed that this compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several pathogens. Triazoles are known to interfere with the biosynthesis of ergosterol in fungi, thereby exhibiting antifungal activity.
Data Table: Antimicrobial Activity
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Escherichia coli | 15 | 50 |
Staphylococcus aureus | 18 | 25 |
Candida albicans | 20 | 30 |
Anticancer Properties
Triazole derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific pathways that are crucial for cancer cell survival and proliferation.
Case Study:
In a recent study, this compound was tested against various cancer cell lines. The findings indicated that the compound significantly reduced cell viability in breast and colon cancer cells through apoptosis induction .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
Potential Targets
- Enzymatic Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation: It could modulate receptor activity associated with pain and inflammation.
- Gene Expression Regulation: By affecting transcription factors involved in inflammatory responses.
Properties
IUPAC Name |
N-benzyl-1-(4-bromophenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c1-12-16(17(23)19-11-13-5-3-2-4-6-13)20-21-22(12)15-9-7-14(18)8-10-15/h2-10H,11H2,1H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEASZDFYHNYPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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